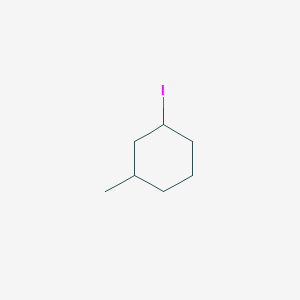

1-Iodo-3-methylcyclohexane

Beschreibung

Significance of Halocyclohexanes as Organic Building Blocks

Halocyclohexanes, including 1-iodo-3-methylcyclohexane, are valuable building blocks in organic synthesis. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of chemical transformations. Halogen atoms, being good leaving groups, facilitate nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups onto the cyclohexane scaffold.

The presence of a halogen, such as iodine, activates the cyclohexane ring for reactions that would not readily occur with the parent cycloalkane. This makes halocyclohexanes key intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, the carbon-iodine bond in this compound can be cleaved to form a carbon-centered radical, which can then participate in various carbon-carbon bond-forming reactions. rsc.org

Positional and Configurational Isomerism of Iodo-Methylcyclohexanes

The structure of iodo-methylcyclohexane allows for several types of isomerism, which significantly influence its chemical and physical properties.

Positional Isomerism: The iodine and methyl substituents can be located at different positions on the cyclohexane ring, leading to positional isomers. For example, besides this compound, there are 1-iodo-1-methylcyclohexane, 1-iodo-2-methylcyclohexane, and 1-iodo-4-methylcyclohexane. chemsynthesis.comchegg.com Each of these positional isomers exhibits distinct reactivity. For example, 1-iodo-1-methylcyclohexane, when treated with a base, can undergo elimination reactions to form different alkene products depending on the steric bulk of the base used. brainly.com

Configurational Isomerism (Stereoisomerism): Due to the presence of chiral centers and the cyclic nature of the molecule, this compound exhibits stereoisomerism.

Cis-Trans Isomerism (Diastereomerism): The substituents (iodine and methyl group) can be on the same side (cis) or opposite sides (trans) of the cyclohexane ring. chemistrysteps.com These diastereomers have different spatial arrangements and, consequently, different stabilities and reactivities. The interconversion between cis and trans isomers is not possible without breaking chemical bonds. chemistrysteps.com

Enantiomerism: The carbon atoms to which the iodine and methyl groups are attached (C1 and C3) are chiral centers. This gives rise to the possibility of enantiomers, which are non-superimposable mirror images of each other. For example, (1S,3S)-1-iodo-3-methylcyclohexane is an enantiomer of (1R,3R)-1-iodo-3-methylcyclohexane. nih.gov The specific configuration of each chiral center is designated using the R/S system. chegg.com

The cyclohexane ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. msu.edu In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. There is a thermodynamic preference for bulky substituents to occupy the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. masterorganicchemistry.com The specific conformation (chair, boat, or twist-boat) and the axial/equatorial orientation of the substituents can significantly impact the molecule's reactivity. For instance, E2 elimination reactions often require an anti-periplanar arrangement of the leaving group and a beta-hydrogen, which is more readily achieved when both are in axial positions. libretexts.org

Overview of Key Research Areas and Challenges

Research on this compound and related halocyclohexanes is focused on several key areas:

Synthesis: Developing efficient and stereoselective methods for the synthesis of specific isomers of this compound is an ongoing area of research. One reported method involves the reaction of 3-methylcyclohexene with hydrogen iodide (HI), which proceeds via Markovnikov's rule to form this compound. askfilo.com Another approach involves the reaction of chloroamine with a terminal alkyne to form an iodide, which then reacts with cyclohexene.

Reaction Mechanisms: A significant area of study involves elucidating the mechanisms of reactions involving this compound. This includes investigating the stereochemistry of substitution and elimination reactions. For example, the reaction of 1-iodo-1-methylcyclohexane with different bases highlights the competition between Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene due to steric hindrance).

Conformational Analysis: Understanding the conformational preferences of the different isomers of this compound is crucial for predicting their reactivity. The stability of chair conformations with substituents in equatorial versus axial positions is a central theme. youtube.com While it is generally accepted that bulky groups prefer the equatorial position to minimize steric repulsion, some studies suggest that the so-called 1,3-diaxial interactions might have an attractive nature. researchgate.net

Challenges:

A major challenge in working with this compound is the selective synthesis and isolation of a single, pure stereoisomer. Due to the multiple chiral centers and the cis/trans isomerism, a mixture of isomers is often produced. Separating these isomers can be difficult and requires sophisticated purification techniques.

Another challenge lies in controlling the regioselectivity and stereoselectivity of reactions involving this compound. The outcome of a reaction can be highly dependent on the specific isomer used, the reaction conditions, and the nature of the reagents. For example, the rate of E2 elimination reactions in substituted cyclohexanes is highly dependent on the stereochemical relationship between the leaving group and the beta-hydrogens. libretexts.org

Eigenschaften

IUPAC Name |

1-iodo-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUIJUNLTMQRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1-iodo-3-methylcyclohexane and Analogues

Direct Iodination Approaches

Direct iodination methods introduce an iodine atom into the molecular structure, often by targeting a carbon-carbon double bond within a cyclohexene derivative.

Electrophilic Addition of Hydrogen Iodide to Unsaturated Cyclohexene Derivatives (e.g., 3-Methylcyclohexene)

A primary method for synthesizing 1-iodo-3-methylcyclohexane involves the electrophilic addition of hydrogen iodide (HI) across the double bond of 3-methylcyclohexene. askfilo.com This reaction is a classic example of hydrohalogenation of an alkene. The pi electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of the HI molecule. vaia.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. vaia.com

Regioselectivity and Markovnikov's Rule in Iodide Addition

The addition of hydrogen iodide to an unsymmetrical alkene like 3-methylcyclohexene is regioselective, meaning one constitutional isomer is preferentially formed over the other. msu.edumsu.edu This regioselectivity is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen (in this case, iodine) bonds to the carbon with fewer hydrogen atoms. wordpress.comiitk.ac.in

The mechanism behind Markovnikov's rule is based on the stability of the carbocation intermediate formed during the reaction. wordpress.comlibretexts.org In the case of 3-methylcyclohexene, the initial protonation of the double bond can lead to two possible carbocations. The more stable carbocation is the one where the positive charge is on the more substituted carbon atom. The subsequent attack by the iodide ion on this more stable carbocation leads to the major product, this compound. askfilo.comlibretexts.org The formation of this carbocation is the rate-determining step of the reaction. vaia.com

Table 1: Regioselectivity in the Addition of HI to 3-Methylcyclohexene

| Reactant | Reagent | Major Product | Governing Principle |

|---|---|---|---|

| 3-Methylcyclohexene | HI | This compound | Markovnikov's Rule |

Iodofluorination of Cyclohexenes

Iodofluorination is another direct method for the difunctionalization of alkenes, including cyclohexene derivatives. researchgate.net This reaction introduces both an iodine and a fluorine atom across the double bond. Various reagents and conditions can be employed to achieve iodofluorination. For instance, the reaction can be carried out using an iodonium ion electrochemically generated in situ from an iodide anion. researchgate.net Other methods involve the use of reagents like N-iodosuccinimide in the presence of a fluoride source such as hydrogen fluoride-pyridine complex. researchgate.netthieme-connect.com

The iodofluorination of cyclohexenes generally proceeds with high regioselectivity and stereoselectivity. researchgate.netbeilstein-journals.org For terminal alkenes, the addition typically follows Markovnikov's rule, yielding 1-iodo-2-fluoroalkanes. researchgate.net In the case of cyclohexene, the reaction often results in the trans-addition of iodine and fluorine. thieme-connect.comthieme-connect.com

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative route to this compound by modifying existing functional groups on the cyclohexane ring.

Substitution Reactions from Other Halogenated Cyclohexane Precursors

One common strategy involves the nucleophilic substitution of another halogen, such as chlorine or bromine, with an iodide ion. This type of reaction is often referred to as a Finkelstein reaction. For example, reacting a chloro- or bromomethylcyclohexane derivative with an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent such as acetone can yield the corresponding iodinated compound. chemicalbook.com The success of this reaction is often driven by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, which shifts the equilibrium towards the iodo-alkane product.

Conversion of Hydroxyl Groups to Iodides in Cyclohexanols

The hydroxyl group of a cyclohexanol, such as 3-methylcyclohexanol, can be converted into an iodide. This transformation can be accomplished using various reagents. One approach is to use a combination of phosphorus and iodine (P/I2), which generates phosphorus triiodide in situ. Another effective method involves the use of hydrogen iodide. For tertiary alcohols like 1-methylcyclohexanol, the reaction with HBr proceeds via an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), followed by the departure of water to form a stable tertiary carbocation, which is then attacked by the bromide ion. vaia.com A similar mechanism would be expected with HI for the formation of 1-iodo-1-methylcyclohexane.

Table 2: Summary of Synthetic Methodologies

| Synthetic Approach | Precursor | Key Reagents | Product |

|---|---|---|---|

| Electrophilic Addition | 3-Methylcyclohexene | HI | This compound |

| Iodofluorination | Cyclohexene | N-Iodosuccinimide, HF-Pyridine | trans-1-Fluoro-2-iodocyclohexane |

| Substitution | Halogenated Cyclohexane | NaI or KI in Acetone | Iodinated Cyclohexane |

| Hydroxyl Conversion | Cyclohexanol | P/I2 or HI | Iodinated Cyclohexane |

Advanced Synthetic Protocols

Chiral Ligand-Assisted Synthesis

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the use of chiral ligands in metal-catalyzed reactions is a powerful strategy to achieve enantioselectivity. In the context of this compound, a reported synthesis utilizes a chiral ligand to facilitate the conversion of a terminal alkyne to the desired iodinated cyclohexane derivative. This process involves a concerted β-elimination followed by transmetallation. While the specific yield for this compound is not detailed, the methodology highlights the potential for controlling the stereochemistry at the iodine-bearing carbon. The Ireland-Claisen rearrangement of a (Z)-silyl ketene acetal, derived from (R)-3-methylcyclohex-2-enyl ester, represents another advanced strategy that yields chiral building blocks with contiguous stereocenters. acs.org This method, while not directly producing this compound, demonstrates the synthesis of complex chiral cyclohexane derivatives that could serve as precursors. acs.org

Table 1: Chiral Ligands and Related Reagents

| Compound Name | CAS Number | Application |

| (±)-BINAP | 98327-87-8 | Chiral ligand for asymmetric synthesis. |

| (R)-BINAP | 76189-55-4 | Chiral ligand for asymmetric synthesis. |

| Novozym 435 | Not Available | Enzyme used for kinetic resolution. acs.org |

Transmetallation-Mediated Alkynyl Halide Formation and Subsequent Iodination

A synthetic route to this compound involves the reaction of chloroamine with a suitable precursor to form a terminal alkynyl halide via transmetallation. This alkynyl halide is then converted to the corresponding iodide by reaction with sodium iodide, which subsequently reacts with cyclohexene to yield this compound. The mechanism for this transformation is described as a concerted β-elimination followed by transmetallation.

Another relevant methodology involves the interaction of propargylic compounds with iodine in the presence of cadmium(II) acetate to prepare substituted iodoalkynes and iodoalkenes. researchgate.net The choice of solvent is crucial, with DMSO providing the highest yields. researchgate.net This method can be controlled to produce either iodoalkynes or triiodoalkenes by adjusting the stoichiometry of iodine. researchgate.net While not a direct synthesis of this compound, this demonstrates a transmetallation-related approach to forming C-I bonds in unsaturated systems which could be adapted.

Hypervalent iodine reagents are also effective in mediating the oxidative iodination of terminal alkynes to produce 1-iodoalkynes. nih.govorganic-chemistry.org The chemoselectivity of these reactions is highly dependent on the iodine source and the solvent. nih.gov For instance, using tetrabutylammonium iodide (TBAI) as the iodine source with phenyliodine(III) diacetate (PIDA) selectively yields 1-iodoalkynes. nih.gov

Table 2: Reagents for Alkynyl Halide Formation and Iodination

| Reagent | Function | Reference |

| Chloroamine | Reactant in terminal alkynyl halide formation | |

| Sodium Iodide | Iodide source | |

| Cadmium(II) Acetate | Catalyst for iodination of propargylic compounds | researchgate.net |

| Iodine | Iodinating agent | researchgate.net |

| Tetrabutylammonium Iodide (TBAI) | Iodine source for oxidative iodination | nih.gov |

| Phenyliodine(III) Diacetate (PIDA) | Oxidant for iodination | nih.gov |

Nucleophilic Substitution-Based Syntheses (e.g., Etherification involving Iodo-Cyclohexane Derivatives)

Nucleophilic substitution reactions are fundamental to the synthesis of alkyl halides. The SN2 reaction, which proceeds via a single-step mechanism involving a backside attack by the nucleophile, results in an inversion of stereochemistry at the carbon center. pearson.comuci.edu This is particularly relevant for the synthesis of specific stereoisomers of this compound. For example, the reaction of trans-1-iodo-4-ethylcyclohexane with a methoxide ion proceeds via an SN2 mechanism to give the corresponding ether with inverted stereochemistry. pearson.com The Williamson ether synthesis, a classic example of an SN2 reaction, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For this reaction to be effective in producing ethers from iodo-cyclohexane derivatives, primary or secondary alkyl halides are preferred, as tertiary halides tend to undergo elimination. masterorganicchemistry.com

The synthesis of 1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is achieved through a nucleophilic substitution reaction, highlighting the utility of this reaction class for creating more complex molecules from iodo-cyclohexane precursors. evitachem.com The development of methods for ether synthesis that involve the reaction of carbanions with electrophilic oxygen sources offers an alternative to the traditional Williamson ether synthesis. acs.org

Table 3: Comparison of SN1 and SN2 Reactions

| Feature | SN1 Mechanism | SN2 Mechanism | Reference |

| Mechanism | Two steps | One step | uci.edu |

| Alkyl Halide Reactivity | R3CX > R2CHX > RCH2X > CH3X | CH3X > RCH2X > R2CHX > R3CX | uci.edu |

| Rate Equation | rate = k[RX] (First-order) | rate = k[RX][:Nu–] (Second-order) | uci.edu |

| Stereochemistry | Racemization at a stereogenic center | Inversion of configuration at a stereogenic center | uci.edu |

| Nucleophile | Favored by weaker nucleophiles | Favored by stronger nucleophiles | uci.edu |

Electrochemically Driven Synthesis of Alkyl Iodides

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, including alkyl iodides. mdpi.com These methods can avoid the use of harsh oxidizing or reducing agents by using electrons as the primary reactant. mdpi.com An electrochemical approach has been developed for the selective benzylic iodination of methylarenes using N-hydroxyphthalimide as a mediator. nih.gov This method proceeds via a hydrogen-atom transfer mechanism, allowing for C-H iodination with minimal dependence on the substrate's electronic properties and at lower electrode potentials than direct electrochemical oxidation. nih.gov

Furthermore, electrochemistry can be used to drive the cross-electrophile coupling of alkyl halides. nih.govchemrxiv.org By exploiting the different electronic and steric properties of two alkyl halides, selective cathodic reduction of the more substituted halide can generate a carbanion. This carbanion then undergoes nucleophilic substitution with the less substituted alkyl halide to form a new carbon-carbon bond. nih.govchemrxiv.org While not a direct synthesis of this compound, this technology demonstrates the potential for electrochemical methods in the functionalization of alkyl halides. The in situ generation of iodinating species from iodide sources in water is another promising green electrochemical approach. mdpi.com

Table 4: Key Aspects of Electrochemical Synthesis of Alkyl Iodides

| Technique | Key Feature | Application | Reference |

| Mediated C-H Iodination | Use of N-hydroxyphthalimide as an electrochemical mediator for C-H oxidation. | Selective benzylic iodination of methylarenes. | nih.gov |

| Cross-Electrophile Coupling | Differential activation of alkyl halides based on electronic and steric properties. | Formation of C(sp3)-C(sp3) bonds. | nih.govchemrxiv.org |

| In Situ Reagent Generation | Generation of iodinating species from iodide sources in aqueous media. | Green alternative to traditional iodination methods. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-iodo-3-methylcyclohexane, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution of 3-methylcyclohexanol using triphenylphosphine (PPh₃), imidazole, and iodine. Key steps include:

- Reacting cis/trans-3-methylcyclohexanol with PPh₃ and iodine in dichloromethane at 0°C for 30 minutes, followed by 24 hours at room temperature .

- Purification via flash chromatography (hexanes eluent) yields 48% product with a diastereomeric ratio (trans:cis = 6.4:1) .

- Optimization : Increase yield by adjusting stoichiometry (e.g., excess iodine) or reaction time. Monitor purity via TLC and confirm using H/C NMR .

Q. How can the diastereomeric ratio of this compound be accurately determined?

- Analysis : Integrate H NMR signals for ipso C-H protons of cis and trans isomers (δ 4.85 ppm for trans, δ 4.15 ppm for cis) .

- Validation : Compare integrations across multiple trials and cross-check with C NMR (e.g., δ 49.3 ppm for trans, δ 44.8 ppm for cis) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- In case of spills, isolate the area, absorb with inert material, and dispose as halogenated waste .

- Ensure proper ventilation to prevent inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How does this compound perform in iron-catalyzed cross-coupling reactions with non-activated secondary alkyl halides?

- Mechanistic Insights :

- The iodine substituent facilitates oxidative addition with Fe catalysts, enabling coupling with aryl/alkyl Grignard reagents.

- Monitor reaction progress via GC-MS or F NMR (if fluorinated partners are used) .

- Challenges : Steric hindrance from the 3-methyl group may reduce coupling efficiency. Optimize catalyst loading (e.g., Fe(acac)₃ at 5–10 mol%) and solvent polarity (THF/toluene mixtures) .

Q. How can researchers resolve contradictions in reported diastereoselectivity or reaction yields for this compound?

- Data Reconciliation :

- Compare reaction conditions (e.g., solvent purity, temperature gradients) across studies.

- Reproduce experiments with controlled variables (e.g., strict anhydrous conditions) and validate via H NMR .

Q. What strategies improve the stability of this compound during long-term storage?

- Stability Optimization :

- Store under inert gas (Ar/N₂) in amber glass vials at –20°C to prevent photodegradation and iodine loss.

- Add stabilizers (e.g., copper pellets) to inhibit radical-mediated decomposition .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- In Silico Approaches :

- Use DFT calculations (B3LYP/6-31G**) to model transition states for substitution or elimination pathways.

- Compare activation energies for competing mechanisms (e.g., SN2 vs. E2) .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Parameter | Trans-isomer | Cis-isomer |

|---|---|---|

| H NMR (δ, ppm) | 4.85 (s) | 4.15 (t, J=12.2 Hz) |

| C NMR (δ, ppm) | 49.3 (ipso-C) | 44.8 (ipso-C) |

| Diastereomeric Ratio | 6.4 | 1 |

| Source: Adapted from |

Table 2 : Reaction Optimization Parameters for Iron-Catalyzed Cross-Coupling

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Fe(acac)₃) | 5–10 mol% | Increases efficiency |

| Solvent | THF:Toluene (1:1) | Balances polarity |

| Temperature | 60–80°C | Accelerates kinetics |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.